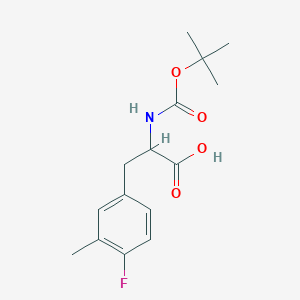
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a phenyl ring substituted with a fluorine and a methyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with 4-fluoro-3-methylbenzaldehyde in a condensation reaction to form the corresponding Schiff base.
Reduction and Hydrolysis: The Schiff base is reduced using a reducing agent such as sodium borohydride, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the fluorine and methyl substituents on the phenyl ring.
2-((Tert-butoxycarbonyl)amino)-3-(4-chloro-3-methylphenyl)propanoic acid: Contains a chlorine substituent instead of fluorine.
2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-ethylphenyl)propanoic acid: Contains an ethyl group instead of a methyl group.
Uniqueness
The presence of both fluorine and methyl substituents on the phenyl ring of 2-((Tert-butoxycarbonyl)amino)-3-(4-fluoro-3-methylphenyl)propanoic acid imparts unique electronic and steric properties, making it distinct from its analogs. These features can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles.
Propriétés
Formule moléculaire |
C15H20FNO4 |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
3-(4-fluoro-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H20FNO4/c1-9-7-10(5-6-11(9)16)8-12(13(18)19)17-14(20)21-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19) |
Clé InChI |
RQLKXVIKZNFUPF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


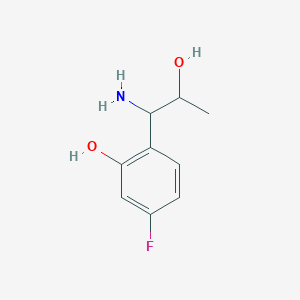

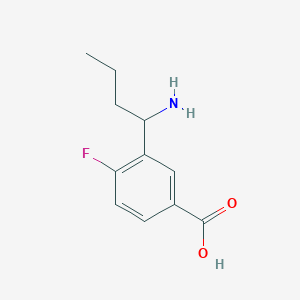

![(1S,4S)-5-(tert-butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B15235538.png)
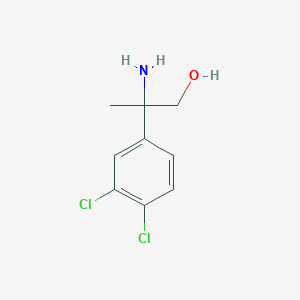
![3-bromo-5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15235545.png)

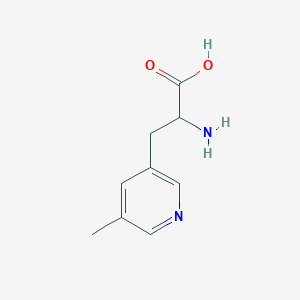
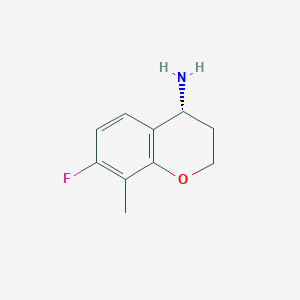
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
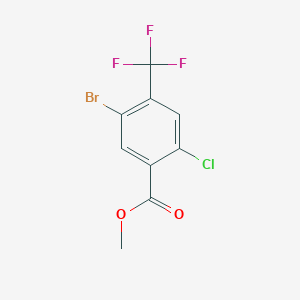

![3-(3-Bromophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15235604.png)
